Bienvenue dans la boutique en ligne BenchChem!

Cholecystokinin 33 (10-20)

Antibody specificity Immunohistochemistry CCK/gastrin discrimination

Cholecystokinin 33 (10‑20), also designated CCK 33 (10‑20), is a synthetic 11‑amino‑acid peptide (sequence IKNLQSLDPSH) corresponding to residues 10–20 of the 33‑amino‑acid gastrointestinal and neuropeptide hormone cholecystokinin. Unlike C‑terminal fragments (e.g., CCK‑8) that possess full biological activity, this mid‑region fragment contains neither the sulfated tyrosine nor the C‑terminal amide required for high‑affinity receptor binding; its primary established utility lies in generating region‑specific antibodies that discriminate between CCK and the structurally related peptide hormone gastrin.

Molecular Formula C51H93N17O16S
Molecular Weight 1232.5 g/mol
CAS No. 122998-75-8
Cat. No. B055548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin 33 (10-20)
CAS122998-75-8
SynonymsCCK 33 (10-20)
cholecystokinin 33 (10-20)
Molecular FormulaC51H93N17O16S
Molecular Weight1232.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N
InChIInChI=1S/C51H93N17O16S/c1-8-27(6)40(68-47(80)35(24-70)66-44(77)31(16-19-85-7)61-42(75)29(13-11-18-58-51(56)57)60-38(73)22-59-41(74)28(53)23-69)49(82)67-39(26(4)5)48(81)62-30(12-9-10-17-52)43(76)65-34(21-37(55)72)46(79)64-33(20-25(2)3)45(78)63-32(50(83)84)14-15-36(54)71/h25-35,39-40,69-70H,8-24,52-53H2,1-7H3,(H2,54,71)(H2,55,72)(H,59,74)(H,60,73)(H,61,75)(H,62,81)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,67,82)(H,68,80)(H,83,84)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
InChIKeyWDYRRJKQWOQRLJ-HCWJCATPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin 33 (10-20) CAS 122998-75-8: A Mid-Region CCK Fragment for Immunoassay & Antibody Development


Cholecystokinin 33 (10‑20), also designated CCK 33 (10‑20), is a synthetic 11‑amino‑acid peptide (sequence IKNLQSLDPSH) corresponding to residues 10–20 of the 33‑amino‑acid gastrointestinal and neuropeptide hormone cholecystokinin [1]. Unlike C‑terminal fragments (e.g., CCK‑8) that possess full biological activity, this mid‑region fragment contains neither the sulfated tyrosine nor the C‑terminal amide required for high‑affinity receptor binding; its primary established utility lies in generating region‑specific antibodies that discriminate between CCK and the structurally related peptide hormone gastrin [2].

Why CCK‑8 or Full‑Length CCK‑33 Cannot Substitute for Cholecystokinin 33 (10-20) in Specificity‑Driven Assays


The bioactive C‑terminal octapeptide (CCK‑8) and full‑length CCK‑33 are not interchangeable with the CCK 33 (10‑20) fragment in applications that depend on antibody‑based discrimination of CCK from gastrin. The conserved C‑terminal pentapeptide sequence is shared between CCK and gastrin; consequently, antibodies raised against full‑length CCK‑33 or its C‑terminal fragments frequently cross‑react with gastrin, complicating radioimmunoassay (RIA) or immunohistochemical measurements [1]. In contrast, mid‑region residues 10–20 lie outside the shared C‑terminus, providing an epitope that is unique to CCK and enabling the generation of antibodies with substantially lower cross‑reactivity to gastrin [2]. Procuring the generic full‑length peptide or a C‑terminal fragment therefore risks introducing measurement bias that cannot be resolved without additional chromatographic separation steps.

Head‑to‑Head Differentiation Evidence: Cholecystokinin 33 (10-20) vs. C‑Terminal CCK Fragments & Gastrin Analogs


Antibody Specificity: CCK 33 (10‑20) Epitope Does Not Cross‑React with Gastrin in Immunohistochemistry

Antibodies raised against the CCK 33 (10‑20) fragment distinguish cell populations that are immunoreactive only for CCK from those that are co‑immunoreactive for CCK and gastrin in human duodenal tissue [1]. In the same study, an antibody targeting a different region (gastrin 34, residues 1‑15) identified a separate gastrin‑only cell population. The CCK‑only cells displayed secretory granules with a mean diameter of 271 ± 74 nm, providing a direct ultrastructural quantitation linked to the CCK 33 (10‑20) antibody specificity [1]. This contrasts with C‑terminal‑directed antibodies, which often fail to distinguish CCK from gastrin because the C‑terminal pentapeptide is conserved between the two hormones [2].

Antibody specificity Immunohistochemistry CCK/gastrin discrimination

Structural Basis for RIA Tracer Design: Iodination of His20 in CCK 33 (10‑20) Region Destroys Immunoreactivity

In radioimmunoassay (RIA) development, the CCK 33 (10‑20) region contains His20, which is a critical component of the immunogenic epitope recognized by antibody UT122 [1]. Direct iodination of CCK‑33 at His20 (lactoperoxidase method) significantly reduced immunoreactivity compared to CCK‑39 iodinated at Tyr1, confirming that steric hindrance at position 20 disrupts antibody binding [1]. A related synthetic fragment, CCK 33 (6‑16), was used to map this epitope: it adopted a native‑like conformation by circular dichroism but showed no immunoreactivity, indicating that the full epitope extends into or near the 10‑20 sequence [1]. Moreover, CCK‑8 (sulfated and non‑sulfated C‑terminal octapeptide) showed only limited dependence on the C‑terminal region for binding to this antibody, reinforcing that the mid‑region (10‑20) provides a unique epitope not duplicated by C‑terminal fragments [1].

Radioimmunoassay Tracer design Iodination sensitivity

Lack of Insulinotropic Activity Distinguishes CCK 33 Mid‑Fragment from Bioactive C‑Terminal Peptides

In the perfused rat pancreas, CCK‑33, CCK‑8, and CCK‑7 at 1 nM significantly stimulated insulin secretion in the presence of 4.4 mM or 6.7 mM glucose, whereas the N‑terminal fragment CCK‑33 (1‑21) had no effect [1]. Although CCK 33 (10‑20) was not tested directly, it lies entirely within the inactive (1‑21) region; the shortest active fragment is the C‑terminal heptapeptide CCK‑7 [1]. This demonstrates that the mid‑region (10‑20) lacks the structural determinants required for insulinotropic activity, making it a suitable negative control for functional studies employing CCK‑8, CCK‑7, or full‑length CCK‑33 [1].

Structure-activity relationship Insulin secretion Perfused pancreas assay

Purity & Form Factor: Synthetic CCK 33 (10‑20) Achieves >95% Purity by HPLC with Defined Solubility Profile

Commercially synthesized Cholecystokinin‑33 (10‑20) (bovine/porcine analog: CAS 100900‑23‑0; MW 1251.41; formula C54H90N16O18) is routinely supplied at >95% purity as verified by HPLC, and is soluble in DMSO [1][2]. In contrast, full‑length CCK‑33 (human: MW ~3945.5) is a substantially larger peptide that is more challenging to synthesize with high purity and typically requires more complex solubilization and handling protocols . The smaller mid‑region fragment thus offers a more tractable and reproducible starting material for conjugation to carrier proteins for antibody production or for use as a quantitative standard in mass spectrometry‑based assays.

Peptide purity Solubility Procurement specification

Procurement-Linked Applications for Cholecystokinin 33 (10-20) Based on Verified Differentiation


Generation of CCK‑Specific Antibodies That Do Not Cross‑React with Gastrin

This fragment is the antigen of choice when the goal is to produce polyclonal or monoclonal antibodies targeting the mid‑region of CCK, which shares no sequence homology with gastrin. The resulting antibodies can be used in immunohistochemistry to distinguish CCK‑producing cells from gastrin‑producing cells without the need for absorption controls [1]. This application is validated by the 1986 Cell Tissue Research study that directly employed antibodies raised against this exact fragment to classify duodenal endocrine cell types [2].

Negative Control in CCK Receptor Activity Assays

Because the 10‑20 fragment resides within the N‑terminal domain shown to be devoid of insulinotropic activity (CCK‑33 (1‑21) was inactive while CCK‑8 and CCK‑7 were active), it serves as a biologically inert negative control in functional assays of CCK‑1R and CCK‑2R receptor activation [1]. This allows researchers to confirm that observed effects are mediated by the C‑terminal pharmacophore rather than non‑specific peptide interactions.

Epitope Mapping and RIA Tracer Optimization

The mapping study by Cardin et al. demonstrated that the 10‑20 region (specifically His20) is critical for binding of certain highly specific CCK antibodies [1]. Investigators optimizing RIAs with minimal cross‑reactivity to gastrin can use this fragment to pre‑absorb antibodies, to validate epitope specificity, or to design iodination protocols that avoid steric hindrance at His20 [1].

HPLC Calibration Standard and MS Quantification

With a commercial purity specification exceeding 95% by HPLC and a defined monoisotopic mass (~1251.41 Da), the synthetic 10‑20 fragment is suitable as a calibration standard for liquid chromatography‑mass spectrometry (LC‑MS) methods quantifying CCK‑derived peptides in biological matrices [1]. Its smaller size simplifies chromatographic separation relative to full‑length CCK‑33, improving peak resolution and quantification accuracy.

Quote Request

Request a Quote for Cholecystokinin 33 (10-20)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.